4-acetamido-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-acetamido-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the trifluoromethyl group and the thiadiazole ring contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 4-acetamido-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of acetic anhydride with 2-amino-5-trifluoromethyl-1,3,4-thiadiazole . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-acetamido-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents on the benzamide or thiadiazole ring are replaced with other functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-acetamido-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells via the activation of caspases, which are enzymes involved in the programmed cell death pathway . Additionally, it inhibits the activity of certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
4-acetamido-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: This compound also contains the trifluoromethyl and thiadiazole moieties and exhibits similar biological activities.
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and have been studied for their diverse biological activities, including anticancer, antibacterial, and antifungal properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
4-acetamido-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O2S/c1-6(20)16-8-4-2-7(3-5-8)9(21)17-11-19-18-10(22-11)12(13,14)15/h2-5H,1H3,(H,16,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRWELWKIRIYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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